1-(2,4-Dihydroxyphenyl)-1-decanone

Description

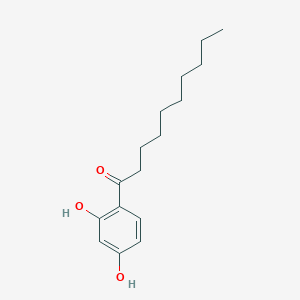

1-(2,4-Dihydroxyphenyl)-1-decanone (CAS: 24313-95-9) is an aromatic hydroxyketone with the molecular formula C₁₆H₂₄O₃ and a molecular weight of 264.36 g/mol . It is synthesized via Friedel-Crafts acylation, typically using decanoyl chloride and resorcinol in the presence of catalysts like aluminum chloride or KU-2x8 cation-exchange resin . Key physical properties include a melting point range of 65–78°C and a boiling point of 240–245°C .

Properties

Molecular Formula |

C16H24O3 |

|---|---|

Molecular Weight |

264.36 g/mol |

IUPAC Name |

1-(2,4-dihydroxyphenyl)decan-1-one |

InChI |

InChI=1S/C16H24O3/c1-2-3-4-5-6-7-8-9-15(18)14-11-10-13(17)12-16(14)19/h10-12,17,19H,2-9H2,1H3 |

InChI Key |

YEKIKCBSXLCQDX-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCC(=O)C1=C(C=C(C=C1)O)O |

Canonical SMILES |

CCCCCCCCCC(=O)C1=C(C=C(C=C1)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | m.p. (°C) | Key Applications |

|---|---|---|---|---|

| 1-(2,4-Dihydroxyphenyl)-1-decanone | C₁₆H₂₄O₃ | 264.36 | 65–78 | Photostabilizers, research |

| 1-(3,4-Dihydroxyphenyl)-1-decanone | C₁₆H₂₄O₄ | 280.36 | N/A | Antioxidants (predicted) |

| 1-[5-(tert-Butyl)-2,4-diOH-phenyl]-1-decanone | C₂₀H₃₂O₃ | 320.47 | N/A | Color stabilizers |

| 1-[2-Hydroxy-4-(octyloxy)phenyl]-1-decanone | C₂₄H₄₀O₃ | 376.58 | 45–47 | Dye stabilizers |

Key Findings and Implications

- Structural-Activity Relationships : The position and number of hydroxyl groups significantly influence solubility and bioactivity. For example, 2,4-dihydroxy derivatives exhibit stronger tyrosinase inhibition than 2,6-isomers due to optimal hydrogen bonding with the enzyme active site .

- Alkyl/Alkoxy Modifications: Longer alkyl chains (e.g., hexyl or octyl) enhance lipophilicity, making derivatives suitable for non-polar applications like polymer stabilizers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.